3-Ethoxyphenylacetonitrile
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Overview
Description
3-Ethoxyphenylacetonitrile: is an organic compound with the molecular formula C10H11NO. It is a nitrile derivative of phenylacetonitrile, where the phenyl ring is substituted with an ethoxy group at the third position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxyphenylacetonitrile can be synthesized through various methods. One common approach involves the reaction of 3-ethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds under reflux conditions, yielding this compound as the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as mentioned above. The process may include additional purification steps such as recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed:
Oxidation: 3-Ethoxybenzoic acid.
Reduction: 3-Ethoxyphenylmethylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
3-Ethoxyphenylacetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-ethoxyphenylacetonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with enzymes and receptors in biological systems. The ethoxy group can also influence the compound’s reactivity and binding affinity to specific molecular targets .
Comparison with Similar Compounds
3-Methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxyphenylacetonitrile: Ethoxy group at the fourth position instead of the third.
3-Ethoxybenzyl cyanide: Similar structure but with a cyanide group directly attached to the benzyl position
Uniqueness: 3-Ethoxyphenylacetonitrile is unique due to the position of the ethoxy group, which can significantly influence its chemical reactivity and biological interactions. This positional difference can lead to variations in the compound’s physical properties, such as boiling point, solubility, and overall stability .
Properties
IUPAC Name |
2-(3-ethoxyphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJQDUQVRZNFHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407253 |
Source
|
Record name | 3-Ethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74205-55-3 |
Source
|
Record name | 3-Ethoxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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